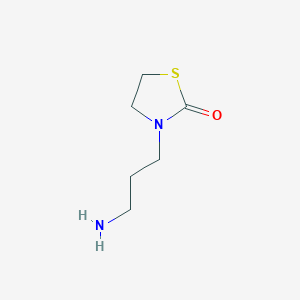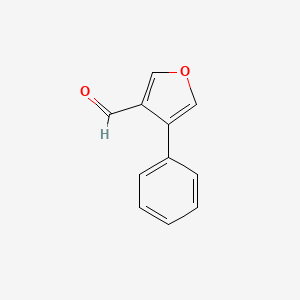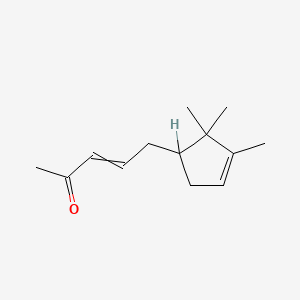![molecular formula C14H20N2O4 B8625192 Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate](/img/structure/B8625192.png)
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a picolinic acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The picolinic acid derivative is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like HCl or NaOH.
Deprotection: TFA or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Picolinic acid derivative.
Deprotection: Free amine.
Substitution: Substituted picolinic acid derivatives.
Applications De Recherche Scientifique
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The ester group allows for controlled release of the active compound in biological systems .
Comparaison Avec Des Composés Similaires
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)picolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-(aminomethyl)picolinate: Lacks the Boc protecting group, making it more reactive.
Ethyl 5-(((tert-butoxycarbonyl)amino)methyl)benzoate: Contains a benzoate group instead of a picolinate group.
The uniqueness of this compound lies in its combination of the Boc protecting group and the picolinic acid derivative, providing both stability and reactivity for various applications .
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)11-7-6-10(8-15-11)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) |
Clé InChI |
CZAXHDXODAULCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-(3-fluorophenyl)urea](/img/structure/B8625112.png)
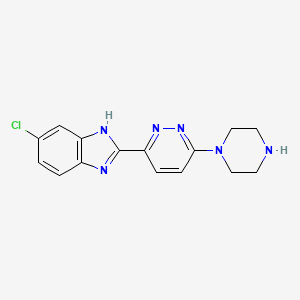



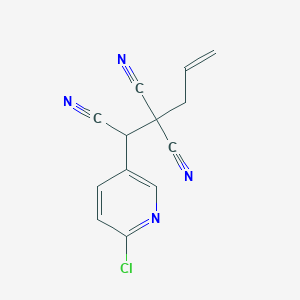

![5-[(2-Cyanoaziridin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B8625166.png)
![5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8625177.png)
